Bienvenue dans la boutique en ligne BenchChem!

alpha-ENDORPHIN

Dopamine metabolism Striatum Behavioral neurochemistry

alpha-Endorphin (β-LPH 61–76) is a 16-aa endogenous opioid peptide that cannot be substituted by β- or γ-endorphin. It resists cathepsin D cleavage that converts β-endorphin to γ-endorphin, selectively reduces striatal HVA without altering DA or DOPAC, and exhibits an 11.8-fold δ-over-μ potency preference. These properties make it the definitive probe for COMT/transport-mediated dopamine studies, cathepsin D assays, and μ/δ receptor discrimination. For reproducible neuropeptide research, verify your supplier ships the correct endorphin.

Molecular Formula C77H120N18O26S
Molecular Weight 1745.9 g/mol
CAS No. 61512-76-3
Cat. No. B1632093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-ENDORPHIN
CAS61512-76-3
Synonymsalpha Endorphin
alpha-Endorphin
beta-Endorphin (1-16)
Endorphin, alpha
Molecular FormulaC77H120N18O26S
Molecular Weight1745.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
InChIInChI=1S/C77H120N18O26S/c1-38(2)31-51(70(113)91-60(39(3)4)74(117)94-63(42(7)100)77(120)121)88-73(116)55-18-14-29-95(55)76(119)62(41(6)99)93-67(110)48(23-25-56(80)102)85-71(114)53(36-96)89-65(108)47(17-12-13-28-78)84-66(109)49(24-26-59(105)106)86-72(115)54(37-97)90-75(118)61(40(5)98)92-68(111)50(27-30-122-8)87-69(112)52(33-43-15-10-9-11-16-43)83-58(104)35-81-57(103)34-82-64(107)46(79)32-44-19-21-45(101)22-20-44/h9-11,15-16,19-22,38-42,46-55,60-63,96-101H,12-14,17-18,23-37,78-79H2,1-8H3,(H2,80,102)(H,81,103)(H,82,107)(H,83,104)(H,84,109)(H,85,114)(H,86,115)(H,87,112)(H,88,116)(H,89,108)(H,90,118)(H,91,113)(H,92,111)(H,93,110)(H,94,117)(H,105,106)(H,120,121)/t40-,41-,42-,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,60+,61+,62+,63+/m1/s1
InChIKeyNXSIJWJXMWBCBX-NWKQFZAZSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alpha-Endorphin (CAS 61512-76-3): Endogenous 16-mer Opioid Peptide Reference Standard


alpha-Endorphin (α-Endorphin) is a 16-amino acid endogenous opioid peptide (sequence: Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr) derived from the N-terminal region of beta-Lipotropin (residues 61–76) via pro-opiomelanocortin (POMC) processing [1]. It is distinguished from gamma-Endorphin (β-LPH 61–77) by the absence of a single C-terminal leucine residue and from beta-Endorphin (β-LPH 61–91) by a 15-residue C-terminal truncation [2]. Like other endorphins, it acts as an agonist at opioid receptors, with its shorter chain length conferring a distinct pharmacological profile from the longer beta- and gamma-endorphins .

Why Alpha-Endorphin Cannot Be Substituted by Beta-Endorphin or Gamma-Endorphin in Research Protocols


Although alpha-, beta-, and gamma-endorphins share a common N-terminal opioid pharmacophore (Tyr-Gly-Gly-Phe-Met), they exhibit divergent biological activities that preclude simple interchange. Critically, alpha-endorphin exerts psychostimulant-like behavioral effects opposite to the neuroleptic-like actions of des-tyrosine-gamma-endorphin, while beta-endorphin displays no significant effect on striatal dopamine metabolism at comparable doses [1]. Furthermore, the three peptides differ in their susceptibility to enzymatic processing: beta-endorphin is cleaved by pituitary cathepsin D at Leu77-Phe78 to generate gamma-endorphin, whereas alpha-endorphin resists further degradation by this protease [2]. These structural and functional differences mean that substituting alpha-endorphin with any other endogenous endorphin will yield fundamentally different experimental outcomes, making compound-specific procurement essential for reproducible research.

Alpha-Endorphin (CAS 61512-76-3) Product-Specific Quantitative Differentiation Evidence


Differential Modulation of Striatal Dopamine Metabolism: alpha-Endorphin Selectively Lowers HVA, Contrasting with gamma-Endorphin and beta-Endorphin

In a direct head-to-head comparison using intracerebroventricular (i.c.v.) injection in mice, alpha-endorphin (20 µg) selectively decreased homovanillic acid (HVA) content in the striatum without significantly altering dopamine (DA) or 3,4-dihydroxyphenylacetic acid (DOPAC) levels. In contrast, gamma-endorphin (10 µg) reduced DA, DOPAC, and HVA content, while beta-endorphin (1 and 2 µg) had no measurable effect on any DA metabolite [1]. This demonstrates a qualitative rather than merely quantitative difference: alpha-endorphin produces a distinct neurochemical signature relative to its closest in-class analogs, suggesting a unique mechanism of action that cannot be replicated by gamma- or beta-endorphin.

Dopamine metabolism Striatum Behavioral neurochemistry In vivo pharmacology

Tissue-Selective Functional Potency: 11.8-Fold Higher Potency in Mouse Vas Deferens vs. Guinea Pig Ileum Contrasts with beta-Endorphin's Equipotency

In classical smooth muscle bioassays for opioid activity, alpha-endorphin displays a marked tissue selectivity profile: it inhibits electrically-induced contractions in the mouse vas deferens (MVD) with an IC50 of 27.6 nM, but is 11.8-fold less potent in the guinea pig ileum (GPI, IC50 = 325 nM) . This contrasts sharply with beta-endorphin (β-LPH 61–91), which is approximately equipotent in both preparations [1]. The GPI/MVD potency ratio serves as a classical indicator of mu- vs. delta-opioid receptor preference; alpha-endorphin's 11.8-fold MVD preference implies a receptor selectivity profile that beta-endorphin does not share.

Opioid receptor pharmacology Functional bioassay Guinea pig ileum Mouse vas deferens Tissue selectivity

Guinea Pig Brain Membrane Opioid Receptor Binding Affinity: alpha-Endorphin IC50 = 97 nM

Alpha-endorphin binds to opioid receptors in guinea pig brain membrane preparations with an IC50 of 97 nM . While a direct head-to-head comparison with beta-endorphin under identical conditions is not available from the same study, published literature indicates that beta-endorphin competes at the high-affinity 3H-metenkephalin binding site with an IC50 of approximately 10 nM [1], and functional studies report beta-endorphin IC50 values at mu-opioid receptors in the sub-nanomolar range (e.g., ~0.5 nM in rat neocortical slices) [2]. This approximately 10- to 200-fold potency differential at the receptor level constitutes a critical selection parameter: alpha-endorphin's lower affinity may be advantageous for experiments requiring partial receptor occupancy or for distinguishing high-affinity from moderate-affinity opioid receptor interactions.

Receptor binding Opioid affinity Guinea pig brain Ligand screening

Differential Enzymatic Stability: alpha-Endorphin Resists Cathepsin D Cleavage, Unlike beta-Endorphin

Purified human pituitary cathepsin D (EC 3.4.3.23) cleaves human beta-endorphin (β-LPH 61-91) at the Leu77-Phe78 bond to release gamma-endorphin (β-LPH 61-77). By contrast, incubation of smaller lipotropic fragments—including alpha-endorphin—with cathepsin D did not lead to further degradation [1]. This indicates that alpha-endorphin is not a substrate for this physiologically relevant pituitary processing enzyme, whereas beta-endorphin is. This differential protease susceptibility means that in any experimental system containing cathepsin D (e.g., pituitary extracts, lysosomal fractions, certain cellular assays), alpha-endorphin will exhibit greater molecular integrity over time compared to beta-endorphin, which undergoes processing to gamma-endorphin.

Peptide stability Cathepsin D Proteolytic processing In vitro degradation

In Vivo Behavioral CNS Potency: alpha-Endorphin Delays Pole-Jumping Avoidance Extinction at Picomolar ED50 Doses

When administered to rats, alpha-endorphin delays extinction of pole-jumping avoidance behavior with remarkable potency: ED50 values of 40 pM by subcutaneous (s.c.) injection and 2 pM by intracerebroventricular (i.c.v.) administration . This picomolar in vivo potency indicates that alpha-endorphin exerts significant CNS-mediated behavioral effects at exceedingly low concentrations. Notably, alpha-endorphin produces effects opposite to those of des-tyrosine-gamma-endorphin (DTγE), with alpha-endorphin exhibiting psychostimulant-like properties while DTγE displays neuroleptic-like activity [1]. This functional opposition between alpha-endorphin and gamma-endorphin-derived peptides underscores that the behavioral pharmacology of alpha-endorphin is not interchangeable with other endorphin family members.

Behavioral pharmacology Avoidance conditioning In vivo CNS activity Psychostimulant-like effects

Human Monocyte Chemotaxis: alpha-Endorphin Induces Migration at 0.1 nM, Comparable to beta-Endorphin and Dynorphin

Alpha-endorphin induces chemotaxis of human monocytes in vitro at a concentration of 0.1 nM . In comparison, beta-endorphin and dynorphin(1–13) are also potent stimulators of human mononuclear cell chemotaxis, with peak responses observed in the range of 0.01–10 nM (10⁻¹¹–10⁻⁸ M) and activity detectable as low as 10 fM (10⁻¹⁴ M) [1]. While all three opioid peptides share chemotactic activity, the potency ranges overlap yet are not identical, and the response is stereospecifically blocked by (−)-naloxone but not (+)-naloxone, confirming opioid receptor mediation [1]. This positions alpha-endorphin as a viable alternative to beta-endorphin for immunomodulatory chemotaxis assays, with the advantage of its distinct receptor selectivity profile (noted in Evidence Items 2 and 3) for dissecting the receptor subtypes involved.

Immunomodulation Monocyte chemotaxis Opioid-immune axis Peripheral opioid activity

Alpha-Endorphin (CAS 61512-76-3) Optimal Application Domains Based on Quantitative Differentiation Evidence


Dopaminergic Neurochemistry Studies Requiring Opioid-Dopamine Interaction Dissection

Investigators studying opioid modulation of striatal dopamine metabolism should select alpha-endorphin over beta-endorphin or gamma-endorphin because it produces a qualitatively distinct neurochemical signature: selective reduction of HVA without altering DA or DOPAC levels, in contrast to gamma-endorphin's broad suppression of all three metabolites [1]. This selectivity enables targeted interrogation of the specific enzymatic step (catechol-O-methyltransferase or transport-mediated HVA production) affected by alpha-endorphin without confounding effects on dopamine synthesis or release.

Delta-vs-Mu Opioid Receptor Functional Discrimination Using Endogenous Ligands

The 11.8-fold potency preference of alpha-endorphin for mouse vas deferens (predominantly delta-opioid receptor) over guinea pig ileum (predominantly mu-opioid receptor) makes it an ideal endogenous probe for experiments seeking to distinguish mu- from delta-mediated effects . Unlike beta-endorphin, which is equipotent in both tissues, alpha-endorphin's tilted GPI/MVD ratio provides a built-in pharmacological fingerprint that can serve as a reference for characterizing novel opioid compounds or receptor mutants.

Peptide Stability Studies Involving Pituitary Proteolytic Processing Pathways

For in vitro assays conducted in the presence of pituitary or lysosomal enzyme preparations, alpha-endorphin offers a critical advantage over beta-endorphin: it is not further degraded by cathepsin D, whereas beta-endorphin is cleaved to gamma-endorphin [2]. Researchers studying the kinetics or pharmacology of cathepsin D processing should use alpha-endorphin as a stable substrate control to confirm that observed effects on beta-endorphin are due to enzymatic conversion rather than direct receptor-mediated activity of the parent peptide.

Behavioral Activation and Avoidance Learning Paradigms in Rodent Models

Alpha-endorphin delays extinction of pole-jumping avoidance behavior at picomolar ED50 doses (40 pM s.c., 2 pM i.c.v.) and produces psychostimulant-like effects opposite to the neuroleptic-like profile of des-tyrosine-gamma-endorphin [3]. Researchers studying the neuropeptidergic basis of behavioral activation, motivational salience, or avoidance learning should prioritize alpha-endorphin as the endogenous ligand of choice, as beta-endorphin lacks this specific behavioral signature at comparable doses [1].

Quote Request

Request a Quote for alpha-ENDORPHIN

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.